1-(3-Bromo-5-trifluoromethylphenylsulfonyl)piperidine

Medicinal Chemistry SAR Physicochemical Profiling

Sourcing a regioisomerically pure, meta,meta-disubstituted arylpiperidinyl sulfonamide for systematic SAR often forces researchers to accept long lead times or incorrect substitution patterns. This compound solves that pain point. It is a defined 3-bromo-5-trifluoromethylphenylsulfonyl-piperidine scaffold, ready for direct use in dual FAAH/sEH inhibitor profiling, cross-coupling diversification, or ABPP probe construction. - Unambiguous meta,meta-substitution geometry validated by published SAR: halogen position switches FAAH/sEH potency by orders of magnitude, making this isomer essential for selectivity mapping. - Aryl-bromide handle enables Suzuki, Buchwald-Hartwig, or Sonogashira library expansion without altering the sulfonamide pharmacophore. - Typically supplied at ≥97% purity with room-temperature shipping; bulk and custom quantities available with predictable lead times.

Molecular Formula C12H13BrF3NO2S
Molecular Weight 372.2 g/mol
CAS No. 951884-69-8
Cat. No. B1294271
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-(3-Bromo-5-trifluoromethylphenylsulfonyl)piperidine
CAS951884-69-8
Molecular FormulaC12H13BrF3NO2S
Molecular Weight372.2 g/mol
Structural Identifiers
SMILESC1CCN(CC1)S(=O)(=O)C2=CC(=CC(=C2)C(F)(F)F)Br
InChIInChI=1S/C12H13BrF3NO2S/c13-10-6-9(12(14,15)16)7-11(8-10)20(18,19)17-4-2-1-3-5-17/h6-8H,1-5H2
InChIKeySCFQDFCQNPMZHX-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes500 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

1-(3-Bromo-5-trifluoromethylphenylsulfonyl)piperidine (CAS 951884-69-8): Core Chemical Identity and Procurement Baseline


1-(3-Bromo-5-trifluoromethylphenylsulfonyl)piperidine (CAS 951884-69-8) is a sulfonamide derivative of the piperidine class with molecular formula C12H13BrF3NO2S and molecular weight 372.20 g/mol. The compound features a sulfonyl linker connecting a piperidine ring to a phenyl core bearing 3-bromo and 5-trifluoromethyl substituents [1]. Its computed XLogP3 of 3.5, zero hydrogen bond donors, and six hydrogen bond acceptors define a restricted physicochemical profile that governs solubility, permeability, and target engagement potential [1]. The compound is catalogued under PubChem CID 26986229, DTXSID80650522, and MDL MFCD09801013, and is commercially available from multiple laboratory chemical suppliers at purities typically ranging from 95% to 98% [1].

SAR library synthesis: Piperidine sulfonamide scaffold with defined 3,5-regioisomeric substitution pattern for systematic exploration of FAAH/sEH selectivity profiles.
Late-stage diversification: Aryl bromide handle at C3 enables Pd-catalyzed cross-coupling without altering the core sulfonamide pharmacophore.
Crystallography-aligned scaffold: Six-membered piperidine chair conformation suitable when target binding pose requires the hydrogen bond geometry reported in TMK inhibitor crystallography.

Why Generic Substitution Is Not Valid for 1-(3-Bromo-5-trifluoromethylphenylsulfonyl)piperidine: Differentiation Based on Regioisomerism and Heterocyclic Geometry


The 3-bromo-5-trifluoromethyl substitution pattern on the phenyl ring is not interchangeable with other regioisomers such as 4-bromo-3-trifluoromethyl, nor with analogs bearing pyrrolidine or imidazole in place of piperidine. The meta-disubstitution geometry places the electron-withdrawing CF3 and the halogen in a defined angular orientation relative to the sulfonamide bond, directly influencing dipole moment, solvation shell, and molecular recognition. In a published SAR investigation of piperidinyl-sulfonamide FAAH/sEH dual inhibitors, the position of halogen substitution (ortho, meta, para) was shown to alter both FAAH and sEH inhibitory potencies by orders of magnitude, with meta-substituted derivatives displaying a distinct selectivity profile compared to ortho and para analogs [1]. Replacing the six-membered piperidine ring with a five-membered pyrrolidine alters the conformational ensemble accessible to the sulfonamide nitrogen and the steric footprint presented to protein binding pockets, changes for which quantitative docking and crystallographic data exist within the broader sulfonylpiperidine antibacterial inhibitor literature [2].

Attribute
Target Compound
Substitute May Differ
Regioisomerism
3-Br, 5-CF3 (meta,meta)
4-Br, 3-CF3 regioisomer may shift dipole and selectivity, reported ≥100-fold sEH IC50 variation between ortho and meta halogen placement in FAAH/sEH series.
Heterocyclic Amine
Piperidine (6-membered chair)
Pyrrolidine (5-membered) may not recapitulate the sulfonamide oxygen–Arg48 hydrogen bond geometry observed in TMK crystallography.
Synthetic Handle
Aryl bromide present
Des-bromo or N,N-dimethyl sulfonamide analogs lack the cross-coupling site, limiting late-stage scaffold diversification.

Product-Specific Quantitative Evidence Guide for 1-(3-Bromo-5-trifluoromethylphenylsulfonyl)piperidine: Comparative Physicochemical, Pharmacophoric, and Synthetic-Utility Dimensions


Regioisomeric Differentiation: 3-Bromo-5-CF3 vs. 4-Bromo-3-CF3 Substitution Pattern Alters LogP and Steric Profile

The target compound places bromine and trifluoromethyl groups in meta positions relative to the sulfonamide (3,5-disubstitution), yielding a computed XLogP3 of 3.5 [1]. By contrast, the regioisomer 1-(4-Bromo-3-trifluoromethylphenylsulfonyl)piperidine (CAS 1065074-37-4), with bromine para and CF3 meta to the sulfonamide, displays an identical molecular formula and molecular weight; however, the altered substitution geometry shifts the local dipole vector and polar surface area distribution, which published SAR in the FAAH/sEH inhibitor class indicates can translate into ≥10-fold differences in enzyme inhibitory potency depending on the enzyme under study [2]. Specifically, ortho-halogen substitution in the piperidinyl-sulfonamide series was shown to be critical for achieving dual nanomolar sEH/FAAH potency (compound 4-5: sEH IC50 = 9.6 nM, FAAH IC50 = 7 nM), while meta substitution retained FAAH potency but yielded sEH IC50 values in the 620–2400 nM range [2].

Regioisomeric Impact on Potency
Class-level inference
≥100-fold sEH IC50 differential reported between ortho- and meta-halogen substitution in piperidinyl-sulfonamide FAAH/sEH inhibitors.
Substitution geometry context may determine selectivity band occupation.
Inference from recombinant human FAAH/sEH SAR; direct ΔLogP unavailable.
Medicinal Chemistry SAR Physicochemical Profiling

Heterocyclic Amine Comparison: Piperidine vs. Pyrrolidine Sulfonamide Scaffold – Conformational and Pharmacophoric Implications

The target compound incorporates a six-membered piperidine ring. The closely related analog 1-((3-Bromo-5-(trifluoromethyl)phenyl)sulfonyl)pyrrolidine (CAS 951884-59-6) features a five-membered pyrrolidine. In X-ray crystallographic studies of sulfonylpiperidine inhibitors bound to Staphylococcus aureus thymidylate kinase (TMK), the piperidine chair conformation positions the sulfonamide oxygen for a critical hydrogen bond with Arg48, a geometry that cannot be identically recapitulated by the more planar pyrrolidine ring [1]. This conformational difference is reflected in the broader sulfonylpiperidine TMK inhibitor series, where even subtle alterations to the amine ring size led to measurable shifts in enzyme inhibition constants [1]. The piperidine scaffold also provides distinct metabolic stability and solubility characteristics compared to pyrrolidine. For example, the larger ring exhibits different basicity (pKa of piperidine ~11.2 vs pyrrolidine ~11.3) but distinct steric and hydrophobic parameters that influence clearance and off-target profiles [2].

Piperidine vs. Pyrrolidine Geometry
Class-level inference
Piperidine chair conformer positions sulfonamide oxygen for Arg48 H-bond; pyrrolidine envelope/twist conformer cannot identically recapitulate this geometry.
Binding pose may shift with five-membered ring substitution.
Based on S. aureus TMK crystallography at 2.0 Å; no direct IC50 comparison available.
Medicinal Chemistry Conformational Analysis Scaffold Hopping

Synthetic Utility Differentiation: Aryl Bromide as a Cross-Coupling Handle vs. Sulfonamide or Imidazole Analogs

The target compound contains a bromine atom at the 3-position of the phenyl ring, which serves as a synthetic handle for Pd-catalyzed cross-coupling reactions (Suzuki, Buchwald-Hartwig, Sonogashira). By contrast, the des-bromo analog (unsubstituted phenylsulfonylpiperidine) and the N,N-dimethyl sulfonamide derivative (CAS 951884-65-4) lack this reactive site [1]. The presence of the bromine atom in combination with the electron-withdrawing CF3 and sulfonyl groups creates a polarized aromatic system that can direct electrophilic aromatic substitution and influence cross-coupling reactivity. The 3-bromo substituent is positioned meta to both the CF3 and sulfonyl groups, a substitution pattern that provides a distinct electronic environment compared to the 4-bromo-3-CF3 regioisomer, potentially altering the activation energy for oxidative addition during cross-coupling [1]. In proteomics and chemical biology applications, this bromine handle enables late-stage diversification of the scaffold without perturbing the sulfonamide pharmacophore, a strategy not accessible with the corresponding unsubstituted or methyl-substituted analogs .

Aryl Bromide Cross-Coupling Utility
Class-level inference
Unique combination of piperidine sulfonamide, 3,5-disubstitution, and aryl bromide enables Pd-catalyzed diversification not possible with des-bromo or alternative heterocyclic analogs.
Supports late-stage functionalization library design.
Building block catalog inference; no direct reactivity kinetics reported.
Organic Synthesis Cross-Coupling Building Block Selection

Best Research and Industrial Application Scenarios for 1-(3-Bromo-5-trifluoromethylphenylsulfonyl)piperidine (CAS 951884-69-8)


Structure-Activity Relationship (SAR) Library Synthesis for FAAH/sEH Dual Inhibitor Programs

Investigators pursuing piperidinyl-sulfonamide based dual FAAH/sEH inhibitors can employ the target compound as either a direct precursor or a structural comparator. Published SAR data indicate that the substitution pattern on the phenyl ring (ortho, meta, para) profoundly affects the balance of FAAH and sEH inhibitory potency, with meta-substituted derivatives retaining FAAH potency while attenuating sEH activity [1]. The 3-bromo-5-CF3 substitution pattern of the target compound represents a meta,meta-disubstituted phenotype that can serve as a defined point in a systematic SAR matrix, enabling researchers to precisely attribute potency shifts to regioisomeric changes rather than confounded by variable heterocyclic amine geometry.

Late-Stage Diversification via Pd-Catalyzed Cross-Coupling in Medicinal Chemistry

The aryl bromide group at the 3-position is a versatile synthetic handle for Suzuki, Buchwald-Hartwig, or Sonogashira cross-coupling reactions [1]. This permits medicinal chemists to explore diverse biaryl, aminoaryl, or alkynyl derivatives of the piperidine sulfonamide scaffold without altering the sulfonamide pharmacophore. The meta positioning of the bromide relative to both the CF3 and sulfonyl groups provides a distinct electronic environment that may influence cross-coupling rates and yields compared to para-bromo regioisomers, an important consideration when optimizing parallel library synthesis protocols.

Chemical Biology Probe Development for Target Identification

The compound is listed by multiple vendors as a reagent for proteomics research, consistent with its utility in the construction of affinity-based probes and activity-based protein profiling (ABPP) tools [1]. The combination of a piperidine sulfonamide core (mimicking endogenous ligand features) with a bromine atom (as a potential photoaffinity label precursor or for further functionalization) makes it a suitable starting material for the design of target-engagement probes in cell-based assays.

Application
Selection Property
Validation Focus
FAAH/sEH dual inhibitor SAR library synthesis
Defined meta,meta-disubstitution phenotype
Regioisomeric attribution of FAAH/sEH potency shifts
Late-stage Pd-catalyzed diversification
Aryl bromide cross-coupling handle at C3
Reactivity and yield consistency vs. para-bromo regioisomers
Chemical biology probe development
Piperidine sulfonamide core with functionalizable halogen
Target engagement and ABPP tool construction in cell-based assays

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